6-(Pentan-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(Pentan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a pentan-3-yl group at the 6-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pentan-3-yl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes or ketones with guanidine derivatives, followed by cyclization and functional group modifications. For instance, the reaction of 3-pentanone with guanidine in the presence of a base can yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Pentan-3-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(Pentan-3-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Pentan-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function .
Comparison with Similar Compounds
4-Pyrimidinecarboxylic acid: A simpler analog without the pentan-3-yl group, used in various chemical syntheses.
Pyrazolo[3,4-d]pyrimidine: A structurally related compound with applications in medicinal chemistry as a kinase inhibitor.
Pyrimidine-4,6-dicarboxylic acid: Another analog with two carboxylic acid groups, used in the synthesis of coordination polymers.
Uniqueness: 6-(Pentan-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-pentan-3-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-7(4-2)8-5-9(10(13)14)12-6-11-8/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
CYHYHICPGPDLSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC(=NC=N1)C(=O)O |
Origin of Product |
United States |
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